molecular formula C17H22ClNO4 B1599333 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-86-3

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1599333
M. Wt: 339.8 g/mol
InChI Key: WNUHKLSUIDCUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid”, also known as “Boc-α-(2-chlorobenzyl)-DL-proline”, is a compound used in peptide synthesis . It has a molecular weight of 339.81 .


Molecular Structure Analysis

The molecular structure of “1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC1(Cc2ccccc2Cl)C(O)=O .


Chemical Reactions Analysis

The compound is used in peptide synthesis . In general, organoboron compounds like boronic esters are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound is a powder and its quality level is 100 with an assay of ≥96.0% (HPLC) .

Scientific Research Applications

Polymer Science and Catalysis

Research by Ren et al. (2015) explores boric acid as a metal-free biocatalyst for the bulk ring-opening polymerization (ROP) of ε-caprolactone, initiated by benzyl alcohol. This study demonstrates the potential of boric acid and its derivatives in synthesizing polymeric materials like poly(ε-caprolactone), poly(δ-valerolactone), and poly(trimethylene carbonate) through an activated monomer mechanism. The findings suggest that similar compounds, including those with a benzyl moiety, could play a role in polymer synthesis and modification (Ren et al., 2015).

Organic Synthesis

Wu et al. (1996) describe the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through the treatment of corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine. This demonstrates the use of Boc-protected pyrrolidines in asymmetric synthesis, highlighting the importance of protecting groups like Boc in facilitating selective chemical transformations (Wu et al., 1996).

Advanced Materials and Catalysis

Albrecht et al. (2008) detailed the preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, showcasing the utility of Boc-protected compounds in the synthesis of complex molecular architectures through photocycloaddition reactions. Such methodologies could be applicable in the creation of novel materials and in the study of molecular dynamics (Albrecht et al., 2008).

Safety And Hazards

The compound is classified as a non-combustible solid . Personal protective equipment such as eyeshields and gloves are recommended when handling this compound .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHKLSUIDCUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407822
Record name 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid

CAS RN

351002-86-3
Record name 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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